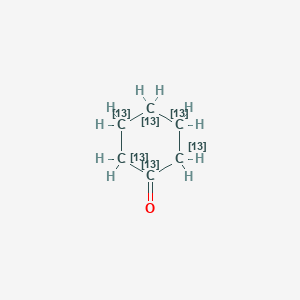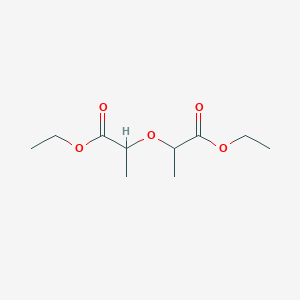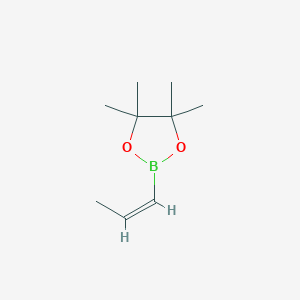
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
The synthesis of derivatives of this compound has been reported through different methodologies, highlighting the versatility of its preparation. A notable process involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone, leading to compounds characterized by single crystal X-ray diffraction studies (Coombs et al., 2006). Another synthesis route involves the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene with tetramethyl-1,3,2-dioxaborolane under nitrogen atmosphere, showcasing the compound's synthetic flexibility (Li & Wang, 2016).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives have been extensively studied, revealing insights into their crystalline forms and conformational characteristics. For instance, the crystal structure and vibrational properties of certain derivatives were examined through X-ray diffraction and DFT calculations, providing valuable information on their geometrical parameters and molecular conformations (Wu et al., 2021).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, serving as a precursor for further chemical transformations. It has been used in preparative synthesis via continuous flow, demonstrating its utility in the production of key propargylation reagents (Fandrick et al., 2012). The compound's reactivity and potential in synthetic chemistry underscore its importance in the development of new chemical entities.
Physical Properties Analysis
Physical properties such as boiling point, solubility, and purification methods have been detailed, providing essential information for handling and application in laboratory settings. The compound is characterized by specific physical data, including boiling points and solubility in organic solvents, highlighting its practical aspects in synthesis and chemical engineering (Ramachandran & Gagare, 2010).
Chemical Properties Analysis
The chemical properties of (Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, including its reactivity and interactions, have been studied. Research has shown its effectiveness in various chemical reactions, underlining its significance in organic synthesis and material science. Its role as a catalyst and in the formation of complex molecules further demonstrates its wide-ranging applicability (Maki, Ishihara, & Yamamoto, 2006).
Scientific Research Applications
Synthesis of Biologically Active Derivatives : It serves as a building block for synthesizing biologically active derivatives, such as the retinoid agonist disila-bexarotene, which has high synthetic potential (Büttner et al., 2007).
Molecular Structures and Physicochemical Properties : The compound is used in chemical research for determining molecular structures and physicochemical properties, particularly as a boric acid ester intermediate with benzene rings (Huang et al., 2021).
Propargylation Reagent : This compound is also employed as a general propargylation reagent in various scientific research applications (Fandrick et al., 2012).
Neurodegenerative Diseases and LCD Technology : It is used in the synthesis of boron-containing polyene systems, which are potential intermediates for creating new materials for LCD technology and are being tested for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Preparation of Homoallylic Alcohols and Amines : The compound acts as an allylating reagent for the preparation of homoallylic alcohols and amines (Ramachandran & Gagare, 2010).
Synthesis of Enol Borates : It's involved in the synthesis of enol borates, which add to aldehydes in a stereoconvergent reaction leading to syn-aldols (Hoffmann et al., 1987).
Serine Protease Inhibitors : The compound has shown inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).
Fluorescence Probes for Hydrogen Peroxide Detection : Boronate ester fluorescence probes derived from this compound can be used for the detection of hydrogen peroxide in scientific research (Lampard et al., 2018).
Organometallic Complexes : It is a part of new classes of organometallic complexes, specifically 1,1-bimetallics of boron and zirconium (Zheng et al., 1996).
Combinatorial Chemistry : The compound is used as a bifunctional building block in combinatorial chemistry (Sopková-de Oliveira Santos et al., 2003).
Electrochemical Properties and Reactions : It plays a role in studying the electrochemical properties and reactions of sulfur-containing organoboron compounds (Tanigawa et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to target the signal transducer and activator of transcription 3 (stat3) pathway . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
Compounds with similar structures have been shown to inhibit the activation of stat3 . This inhibition can lead to a reduction in the transcription of STAT3-dependent genes, which can affect various cellular processes.
Biochemical Pathways
The stat3 pathway, which could be a potential target of this compound, plays a significant role in various biochemical pathways, including those involved in cell growth, apoptosis, and inflammation .
Pharmacokinetics
Fluorine substitution, which is a common modification in similar compounds, generally increases bioactivity, chemical and metabolic stabilization of the compounds by affecting logp and/or pka and steric properties of compounds .
Result of Action
Inhibition of the stat3 pathway, which could be a potential result of this compound’s action, can lead to a reduction in inflammation and cell proliferation .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPMASWDWLENMV-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





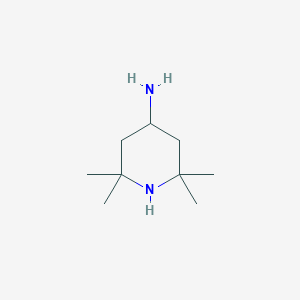

![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)
![3-methoxy-5-[(Z)-pentadec-10-enyl]phenol](/img/structure/B32364.png)



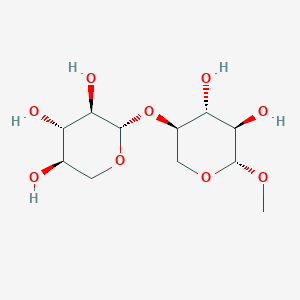

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)
